

Technical Guide: Solubility Profiling of (2-Bromo-4-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Bromo-4-nitrophenyl)methanamine

CAS No.: 1184618-20-9

Cat. No.: B1444817

[Get Quote](#)

Executive Summary & Chemical Identity[1][2]

(2-Bromo-4-nitrophenyl)methanamine (also known as 2-Bromo-4-nitrobenzylamine) is a functionalized benzylamine derivative employed primarily as a building block in the synthesis of kinase inhibitors and anti-infective agents. Its solubility profile is dictated by the interplay between its polar functional groups (primary amine, nitro) and its lipophilic halogenated core.

Chemical Profile

Property	Detail
IUPAC Name	(2-Bromo-4-nitrophenyl)methanamine
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂
Molecular Weight	231.05 g/mol
Physical State	Pale yellow to brown solid
Key Functional Groups	Primary Amine (-NH ₂), Nitro (-NO ₂), Aryl Bromide (-Br)
pKa (Predicted)	~8.5 (Conjugate acid of amine)
LogP (Predicted)	~1.8 – 2.2 (Lipophilic character dominating neutral form)

Solubility in DMSO and Methanol: Mechanistic Analysis

While specific empirical solubility values for this intermediate are rarely published in open literature, its behavior can be accurately predicted and profiled using Structure-Property Relationship (SPR) principles derived from analogous nitrobenzylamines.

A. Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (>50 mg/mL expected)

DMSO is a polar aprotic solvent (

$\epsilon = 46.7$) and is the solvent of choice for stock solution preparation of this compound.

- Mechanism:
 - Dipole-Dipole Interaction: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that creates a significant dipole moment. DMSO, having a strong sulfoxide dipole, stabilizes the nitro group effectively.

- H-Bond Acceptance: The oxygen atom in DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the hydrogen atoms of the primary amine (-NH₂).
- Polarizability: The large, polarizable bromine atom interacts favorably with the soft, polarizable sulfur center of DMSO.

B. Solubility in Methanol (MeOH)

Status: Moderate to High Solubility (10–30 mg/mL expected)

Methanol is a polar protic solvent (

= 32.7) often used for reactions and purification (recrystallization).

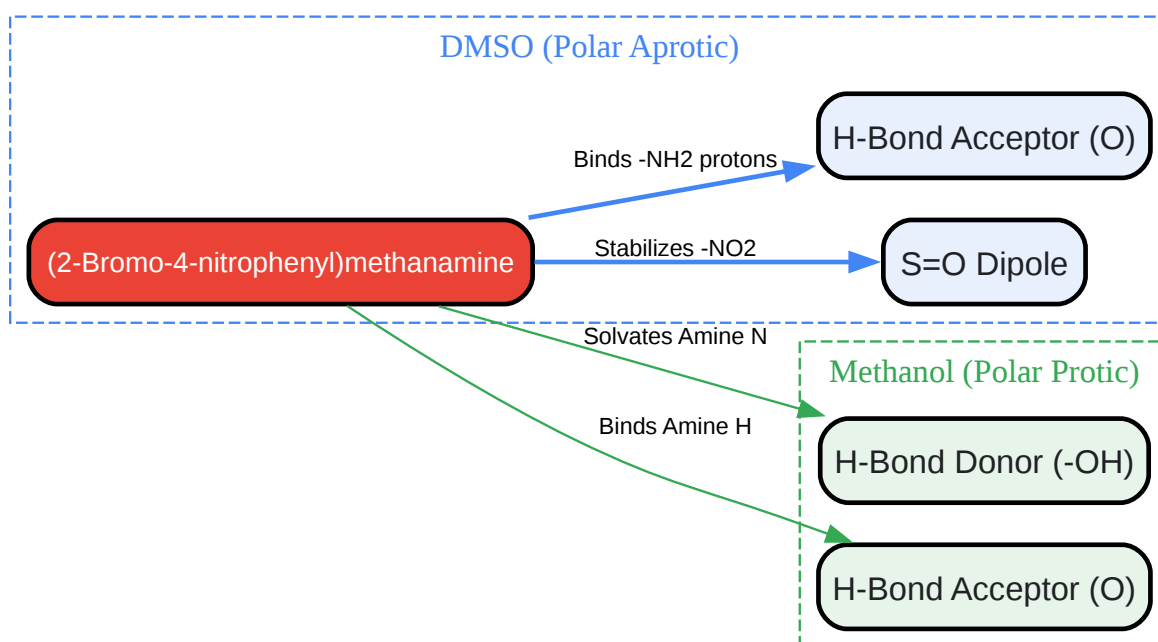
- Mechanism:
 - H-Bond Network: Methanol acts as both a Hydrogen Bond Donor (HBD) and Acceptor. It solvates the primary amine via H-bonding.
 - Solvation of Nitro Group: Methanol can hydrogen bond to the oxygen atoms of the nitro group.
 - Limitation: The lipophilic bromophenyl core reduces solubility compared to DMSO. Heating is often required to achieve high concentrations (e.g., for recrystallization).

C. Comparative Solubility Matrix (Estimated)

Solvent	Solubility (Free Base)	Solubility (HCl Salt)	Primary Interaction
DMSO	Excellent (+++++)	Excellent (+++++)	Dipole-Dipole / H-Bonding
Methanol	Good (+++)	Excellent (+++++)	H-Bonding / Ion-Dipole
Water	Poor (+)	Good (++++)	Hydrophobic Effect vs. Ionic
DCM	Good (++++)	Poor (+)	Dispersion Forces

Visualization of Solvation Mechanisms

The following diagram illustrates the molecular interactions stabilizing the molecule in DMSO versus Methanol.



[Click to download full resolution via product page](#)

Caption: Mechanistic pathways of solvation. DMSO leverages strong dipole interactions for the nitro group, while Methanol relies on a bidirectional H-bond network.

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility for regulatory or formulation purposes (e.g., IND filing), you must perform the Saturation Shake-Flask Method. This is the gold standard for thermodynamic solubility.

Phase 1: Preparation

- Weighing: Weigh approximately 10 mg of **(2-Bromo-4-nitrophenyl)methanamine** into a 2 mL HPLC vial (borosilicate glass).
- Solvent Addition: Add 100 μ L of the target solvent (DMSO or Methanol).
 - Observation: If the solid dissolves immediately, the solubility is >100 mg/mL. Add more solid until saturation is visible (undissolved particles remain).
- Sealing: Cap the vial tightly to prevent solvent evaporation (critical for Methanol).

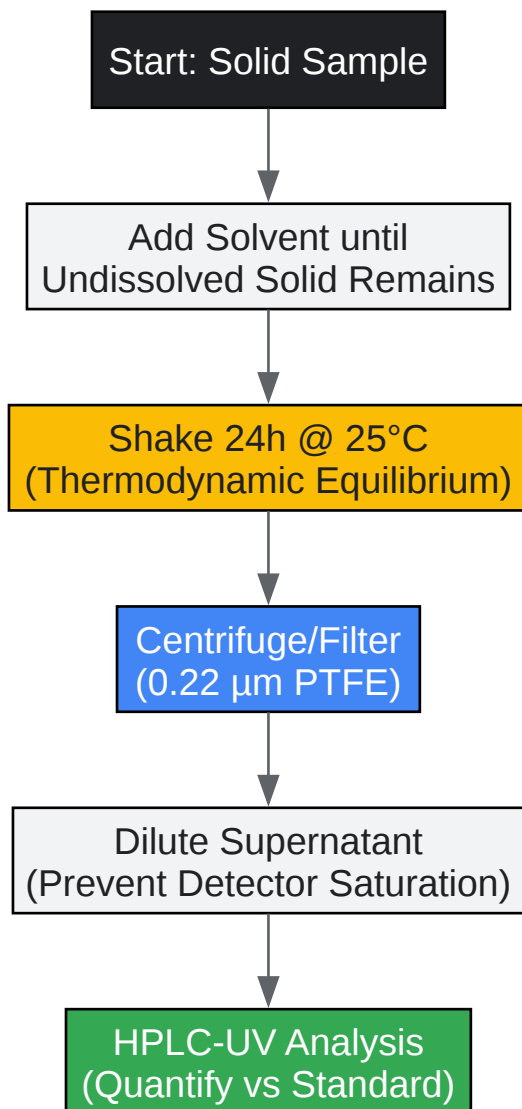
Phase 2: Equilibration

- Agitation: Place vials in a thermomixer or orbital shaker.
- Conditions: Shake at $25^{\circ}\text{C} \pm 1^{\circ}\text{C}$ for 24 hours.
 - Note: For DMSO, ensure the temperature does not drop below 19°C (freezing point is $\sim 19^{\circ}\text{C}$).
- Sedimentation: Stop shaking and allow the samples to stand for 4 hours (or centrifuge at 10,000 rpm for 10 mins) to pellet undissolved solids.

Phase 3: Quantification (HPLC-UV)

- Sampling: Carefully remove the supernatant.
- Dilution: Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to land within the linear range of your calibration curve (typically 100-fold dilution).
- Analysis: Inject onto HPLC.
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Wavelength: 254 nm (Aromatic ring) or 280 nm (Nitro group absorbance).
 - Calculation:

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Stability & Handling Considerations

When working with **(2-Bromo-4-nitrophenyl)methanamine** in solution, specific precautions are required to maintain sample integrity.

A. Chemical Stability[6]

- Oxidation: Primary benzylamines are susceptible to air oxidation to imines or aldehydes over time.
 - Mitigation: Store DMSO/Methanol stock solutions under inert gas (Argon/Nitrogen) at -20°C.
- Photolysis: The presence of the Nitro and Bromo groups makes the molecule potentially photosensitive.
 - Mitigation: Use amber glass vials and avoid direct light exposure.

B. Safety (Toxicity)[2]

- Nitro-aromatics: Often mutagenic or toxic. Handle in a fume hood.
- Permeability: DMSO enhances skin permeability. Do not allow DMSO solutions of this compound to contact skin, as the solvent will carry the toxic nitro-compound directly into the bloodstream.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8167038, 2-Bromo-4-methyl-1-nitrobenzene (Analog). Retrieved from [\[Link\]](#)
- United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Retrieved from [\[Link\]](#)
- Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. [\[1\]](#) Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. ptacts.uspto.gov \[ptacts.uspto.gov\]](https://www.ptacts.uspto.gov)
- To cite this document: BenchChem. [Technical Guide: Solubility Profiling of (2-Bromo-4-nitrophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1444817/docs#technical-guide-solubility-profiling-of-2-bromo-4-nitrophenyl-methanamine\]](https://www.benchchem.com/product/b1444817/docs#technical-guide-solubility-profiling-of-2-bromo-4-nitrophenyl-methanamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)